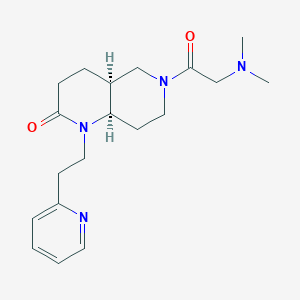![molecular formula C15H18Cl2N2O3 B5340829 N-(2,6-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5340829.png)
N-(2,6-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, commonly known as DAA-1106, is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied for its potential therapeutic applications in the field of neuroscience and immunology.
Mecanismo De Acción
DAA-1106 binds to the PBR and modulates its activity. The exact mechanism of action of DAA-1106 is not fully understood, but it has been proposed that it may regulate the transport of cholesterol and other lipids across the mitochondrial membrane, which is essential for the production of steroid hormones and the maintenance of mitochondrial function. It may also modulate the immune response by regulating the activity of immune cells.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive function, and protect against neurodegeneration. It has also been shown to have anxiolytic and antidepressant effects. In vitro studies have shown that DAA-1106 can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAA-1106 in lab experiments is its high affinity for the PBR, which allows for specific targeting of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for the study of DAA-1106. One direction is to further elucidate its mechanism of action and its role in regulating mitochondrial function and immune response. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration route for DAA-1106 in humans.
Métodos De Síntesis
The synthesis of DAA-1106 involves the reaction of 2,6-dichloroaniline with 1,4-dioxaspiro[4.5]decane-8-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with N-(2-bromoacetyl)-2,6-dichloroaniline to yield DAA-1106. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
DAA-1106 has been extensively studied for its potential therapeutic applications in the field of neuroscience and immunology. It has been shown to bind with high affinity to the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is expressed in various tissues, including the brain, where it is involved in the regulation of mitochondrial function, steroidogenesis, and immune response.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-2-1-3-12(17)14(11)18-13(20)10-19-6-4-15(5-7-19)21-8-9-22-15/h1-3H,4-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQYWINUNFSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5340770.png)


![butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5340779.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide hydrochloride](/img/structure/B5340780.png)
![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5340783.png)

![4-(3,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5340801.png)
![3-{[2-(4-ethylphenyl)-1H-imidazol-1-yl]methyl}-1-methylpiperidine](/img/structure/B5340803.png)
![N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5340804.png)

![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5340822.png)